(2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester hydrochloride
CAS No.:
Cat. No.: VC13766911
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23ClN2O2 |
|---|---|
| Molecular Weight | 250.76 g/mol |
| IUPAC Name | tert-butyl N-[(2S,4R)-2-methylpiperidin-4-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m0./s1 |
| Standard InChI Key | AAXPAHGOEJLWNJ-OULXEKPRSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C.Cl |
| SMILES | CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl |
| Canonical SMILES | CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, tert-butyl -[(2S,4R)-2-methylpiperidin-4-yl]carbamate hydrochloride, reflects its stereochemical configuration. The piperidine ring adopts a chair conformation, with methyl and carbamate substituents occupying equatorial positions to minimize steric strain . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.76 g/mol |
| CAS Number | 2305078-79-7 |
| InChI Key | AAXPAHGOEJLWNJ-RJUBDTSPSA-N |
| SMILES | C[C@@H]1CC@HNC(=O)OC(C)(C)C.Cl |
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), with a calculated partition coefficient (LogP) of 1.2, indicating moderate lipophilicity.
Spectroscopic Data
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NMR: -NMR (400 MHz, DO) exhibits signals at δ 3.85 (m, 1H, piperidine H-4), 3.10 (dd, 1H, piperidine H-2), and 1.44 ppm (s, 9H, tert-butyl) .
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IR: Strong absorption at 1685 cm (C=O stretch) and 1250 cm (C-O-C asymmetric stretch).
Synthesis and Manufacturing
Reaction Pathway
The synthesis proceeds via a two-step sequence:
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Carbamate Formation: (2S,4R)-2-Methylpiperidin-4-amine reacts with tert-butyl chloroformate in dichloromethane, using triethylamine as a base, to yield the tert-butyl carbamate intermediate.
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Salt Formation: The intermediate is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
Process Optimization
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Temperature: Maintaining 0–5°C during chloroformate addition minimizes side reactions (e.g., over-alkylation).
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Yield: Typical isolated yields range from 65–75%, with purity >98% (HPLC) .
Applications in Pharmaceutical Development
Protecting Group Strategy
The tert-butyl carbamate (Boc) group shields the piperidine amine during synthetic steps requiring acidic or nucleophilic conditions. Deprotection occurs via treatment with HCl in dioxane or trifluoroacetic acid, regenerating the free amine .
Case Studies
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Antiviral Agents: Analogous Boc-protected piperidines serve as intermediates in protease inhibitors targeting hepatitis C virus .
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Kinase Inhibitors: Piperidine carbamates are precursors to JAK2 inhibitors under investigation for myeloproliferative disorders.
| Parameter | Value |
|---|---|
| OSHA Hazards | Irritant (Skin/Eye) |
| Storage Conditions | 2–8°C, inert atmosphere |
Exposure Controls
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PPE: Nitrile gloves, safety goggles, and lab coats.
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Ventilation: Use fume hoods to avoid inhalation of dust.
Future Research Directions
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